5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine
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Overview
Description
5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thieno[3,2-d]pyrimidine core, a pyridine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyrimidine derivative under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thieno[3,2-d]pyrimidine core is replaced by morpholine.
Attachment of the 3-Methoxyphenyl Group: This step can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 3-methoxyphenyl and a halogenated thieno[3,2-d]pyrimidine intermediate.
Formation of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate reaction conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine has several scientific
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-[6-(3-methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C22H21N5O2S/c1-28-16-4-2-3-14(11-16)18-12-17-20(30-18)22(27-7-9-29-10-8-27)26-21(25-17)15-5-6-19(23)24-13-15/h2-6,11-13H,7-10H2,1H3,(H2,23,24) |
InChI Key |
DXJFCVFLFNHIDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(C=C4)N)N5CCOCC5 |
Origin of Product |
United States |
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